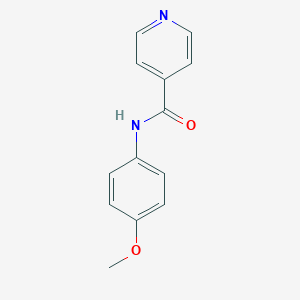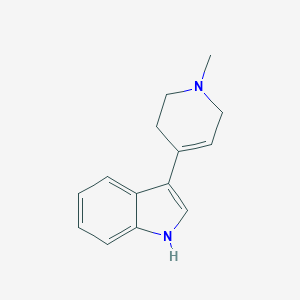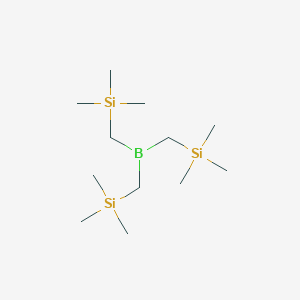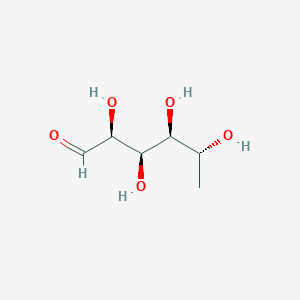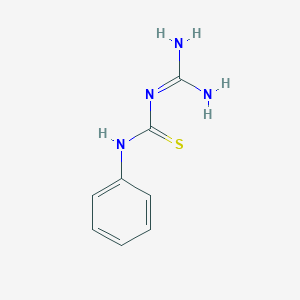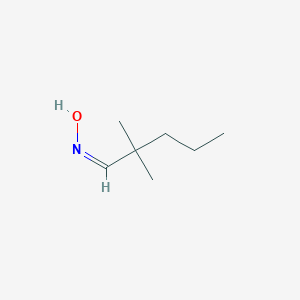
2,2-Dimethylvaleraldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylvaleraldehyde oxime is an organic compound with the molecular formula C7H15NO. It is derived from 2,2-Dimethylpentanal, a branched aldehyde, by the formation of an oxime group. Oximes are characterized by the presence of a C=N-OH functional group, which is formed by the reaction of aldehydes or ketones with hydroxylamine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylvaleraldehyde oxime can be synthesized through the reaction of 2,2-Dimethylpentanal with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the oxime as a crystalline solid. The general reaction is as follows: [ \text{2,2-Dimethylpentanal} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where the aldehyde and hydroxylamine are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired oxime.
化学反応の分析
Types of Reactions
2,2-Dimethylvaleraldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides can react with the oxime under basic conditions.
Major Products Formed
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
科学的研究の応用
2,2-Dimethylvaleraldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of other nitrogen-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a ligand in coordination chemistry.
作用機序
The mechanism by which 2,2-Dimethylvaleraldehyde oxime exerts its effects involves the interaction of the oxime group with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the oxime can undergo nucleophilic attack, leading to the formation of various derivatives that can interact with biological targets such as enzymes and receptors.
類似化合物との比較
Similar Compounds
2,2-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the oxime functional group.
2,2-Dimethylpentanal: The parent aldehyde from which the oxime is derived.
2,2-Dimethylpentanamine: The amine derivative obtained by the reduction of the oxime.
Uniqueness
2,2-Dimethylvaleraldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential applications compared to its parent aldehyde and other derivatives. The oxime group allows for the formation of stable complexes with metals and can participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
16519-70-3 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC名 |
(NZ)-N-(2,2-dimethylpentylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(2,3)6-8-9/h6,9H,4-5H2,1-3H3/b8-6- |
InChIキー |
LNLOTMFTGPRANI-VURMDHGXSA-N |
SMILES |
CCCC(C)(C)C=NO |
異性体SMILES |
CCCC(C)(C)/C=N\O |
正規SMILES |
CCCC(C)(C)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


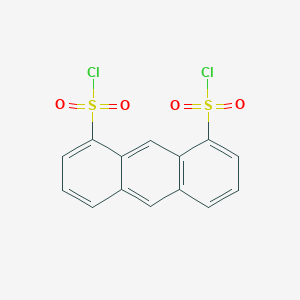
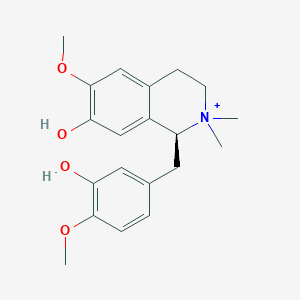
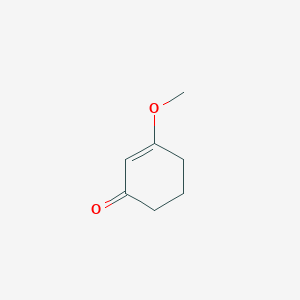
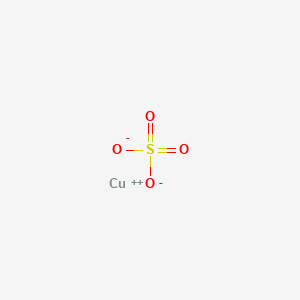
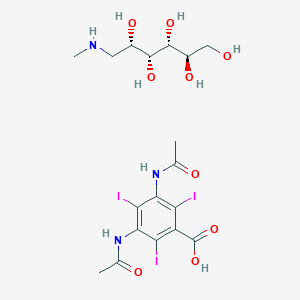
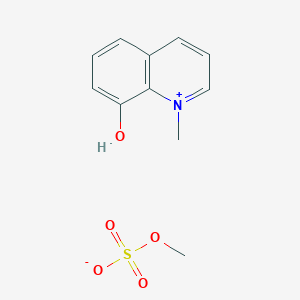
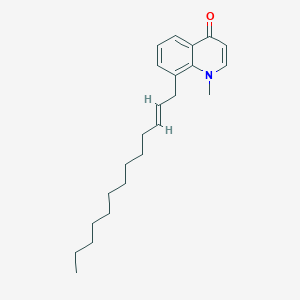
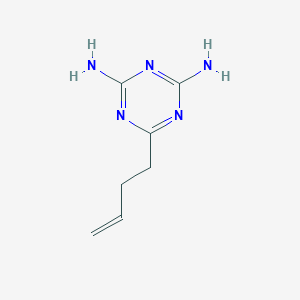
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
